N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chloromethyl group, and a trifluoromethyl-substituted phenyl group
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor activities . The specific targets can vary depending on the exact structure of the compound and its functional groups.
Mode of Action
For example, some thiazole derivatives have been found to block the biosynthesis of certain bacterial lipids .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound can greatly affect its bioavailability and efficacy. Thiazole derivatives, like many other compounds, would need to be absorbed into the body, distributed to the site of action, metabolized, and eventually excreted. The exact ADME properties would depend on the compound’s chemical structure and could be influenced by factors such as its solubility and stability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has antimicrobial activity, it could lead to the death of bacterial cells. If it has antitumor activity, it could inhibit the growth of cancer cells .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its ability to interact with its targets. Additionally, the compound’s action could be influenced by the specific environment within the body, such as the acidic environment in the stomach or the specific conditions within a cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like formaldehyde and hydrochloric acid.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves the coupling of the thiazole derivative with a trifluoromethyl-substituted phenyl compound, typically through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions often require a base (e.g., sodium hydroxide) and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of thiazole derivatives with various functional groups replacing the chloromethyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide
- N-[4-(bromomethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Uniqueness
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to the presence of both the chloromethyl and trifluoromethyl groups, which impart unique chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the chloromethyl group provides a reactive site for further chemical modifications.
Biological Activity
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C14H12ClF3N2OS
- Molecular Weight : 348.77 g/mol
The presence of both a chloromethyl thiazole moiety and a trifluoromethyl phenyl group contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives often exhibit antimicrobial properties. This compound has been evaluated against various bacterial and fungal strains. Studies have shown:
- Inhibition of Bacterial Growth : The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL.
- Fungal Inhibition : It also exhibited antifungal activity against Candida albicans, with an MIC value of approximately 16 µg/mL.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies:
- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound inhibited cell proliferation with IC50 values of 15 µM and 20 µM respectively.
- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been investigated. Key findings include:
- COX Inhibition : The compound showed inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, with an IC50 value of 25 µM. This suggests potential use in treating inflammatory conditions.
- In Vivo Studies : Animal models treated with the compound exhibited reduced edema in paw inflammation assays, indicating its effectiveness in reducing inflammatory responses.
Case Studies
-
Antimicrobial Efficacy Study :
- A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various thiazole derivatives, including our compound. Results indicated that it was among the top performers against resistant strains of bacteria.
-
Cancer Cell Line Research :
- Research conducted at a prominent university demonstrated that this compound could synergistically enhance the effects of existing chemotherapeutic agents like doxorubicin in MCF-7 cells.
-
Inflammation Model :
- A study published in Pharmacology Reports highlighted the anti-inflammatory effects observed in a carrageenan-induced paw edema model, where treated animals showed significantly less swelling compared to controls.
Properties
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2OS/c1-8(20)19(12-18-10(6-14)7-21-12)11-4-2-3-9(5-11)13(15,16)17/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVPPNNRTFTOMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC(=C1)C(F)(F)F)C2=NC(=CS2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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